magnesium;1,2-dihydroinden-2-ide;bromide
Description
Historical Context of Grignard Reagents and their Significance in Organic Synthesis
In 1900, the French chemist François Auguste Victor Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. wikipedia.orgebsco.com These compounds, now universally known as Grignard reagents, are represented by the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.org This discovery was a monumental breakthrough in organic chemistry, earning Grignard the Nobel Prize in Chemistry in 1912. nih.gov
The significance of Grignard reagents lies in their ability to form new carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.orgnih.gov The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophilic functional groups, most notably carbonyls. wvu.edu This reactivity allows for the synthesis of a diverse array of compounds, including primary, secondary, and tertiary alcohols from aldehydes and ketones. wvu.edu The versatility and reliability of Grignard reagents have made them an indispensable tool for synthetic chemists for over a century. ebsco.com
Unique Characteristics of Organomagnesium Compounds Derived from Fused Carbocyclic Systems
Organomagnesium compounds derived from fused carbocyclic systems, such as the 1,2-dihydroindenyl moiety, possess distinct structural and electronic features that can influence their reactivity. The fusion of a cyclopentane (B165970) ring with a benzene (B151609) ring in the indane framework creates a rigid structure. When a Grignard reagent is formed from a fused carbocyclic halide, the stereochemistry and reactivity of the resulting organometallic compound are influenced by this constrained geometry.
The stability and reactivity of these Grignard reagents can be affected by factors such as ring strain and the electronic effects of the fused aromatic ring. The spatial arrangement of the magnesium halide group relative to the fused ring system can dictate the accessibility of the nucleophilic carbon, potentially leading to unique stereochemical outcomes in reactions with electrophiles.
Scope and Academic Relevance of (1,2-Dihydroinden-2-yl)magnesium Bromide Research
While Grignard reagents are a well-established class of compounds, research into specific and less common derivatives continues to be an area of academic interest. The study of (1,2-Dihydroinden-2-yl)magnesium bromide, in particular, would fall into the exploration of how the unique steric and electronic properties of the 1,2-dihydroindenyl scaffold influence the formation, stability, and reactivity of the corresponding Grignard reagent.
Academic investigations in this area would likely focus on the synthesis of this specific reagent and its subsequent reactions with various electrophiles to understand how the fused ring system impacts reaction pathways and product distributions. Such research contributes to a deeper understanding of structure-reactivity relationships in organometallic chemistry and could potentially lead to the development of novel synthetic methodologies for accessing complex molecules containing the indane framework. However, detailed research findings specifically on "magnesium;1,2-dihydroinden-2-ide;bromide" are not widely available in the public domain, highlighting a potential area for future investigation.
Structure
3D Structure of Parent
Properties
CAS No. |
664327-47-3 |
|---|---|
Molecular Formula |
C9H7BrMg |
Molecular Weight |
219.36 g/mol |
IUPAC Name |
magnesium;1,2-dihydroinden-2-ide;bromide |
InChI |
InChI=1S/C9H7.BrH.Mg/c1-2-5-9-7-3-6-8(9)4-1;;/h1-2,4-6H,7H2;1H;/q-1;;+2/p-1 |
InChI Key |
GKFXJGRVEPSXQP-UHFFFAOYSA-M |
Canonical SMILES |
C1[C-]=CC2=CC=CC=C21.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dihydroinden 2 Yl Magnesium Bromide
Direct Grignard Formation from 2-Bromo-1,2-dihydroindene Precursors
The most common method for preparing (1,2-Dihydroinden-2-yl)magnesium bromide is the direct oxidative addition of magnesium metal to a solution of 2-bromo-1,2-dihydroindene. masterorganicchemistry.com This reaction involves the insertion of magnesium between the carbon and bromine atoms of the precursor. youtube.com The success of this synthesis is highly dependent on the optimization of reaction conditions, effective activation of the magnesium surface, and measures to ensure the purity and stability of the resulting organometallic compound. researchgate.net
The formation of a Grignard reagent is an exothermic process that occurs on the surface of the magnesium metal. researchgate.netresearchgate.net Careful management of reaction conditions, particularly the choice of solvent and temperature, is critical for a successful synthesis.
Solvent Effects: Ethereal solvents are essential for Grignard reagent formation as they solvate the organomagnesium species, acting as a Lewis base, which allows the reagent to diffuse away from the metal surface. researchgate.net The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). orgsyn.org THF is generally a better solvent for preparing more challenging Grignard reagents due to its superior solvating ability. orgsyn.orgtaylorandfrancis.com However, the choice of solvent can influence side reactions; for instance, some reactions that lead to byproducts like 1,5-hexadiene (B165246) from allyl bromide are more pronounced in THF than in diethyl ether. orgsyn.org For the synthesis of (1,2-Dihydroinden-2-yl)magnesium bromide, the selection between diethyl ether and THF would depend on the reactivity of the 2-bromo-1,2-dihydroindene precursor and the desired reaction rate.
Temperature Control: The initiation of a Grignard reaction can sometimes require heating. wvu.edu However, because the reaction is exothermic, cooling is often necessary to moderate the rate and prevent side reactions. researchgate.netwvu.edu An ice water bath should be kept ready to control vigorous boiling. researchgate.net For functionalized Grignard reagents, carrying out the reaction at very low temperatures (e.g., -78 °C) can enhance stability and minimize unwanted reactions with sensitive functional groups. cmu.edu The optimal temperature for forming (1,2-Dihydroinden-2-yl)magnesium bromide would need to be determined empirically to balance the initiation rate with the prevention of side reactions like Wurtz coupling. researchgate.net
Interactive Table 1: Solvent Effects on Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Characteristics | Typical Application |
|---|---|---|---|
| Diethyl Ether | 35 | Standard solvent, lower boiling point allows for gentle reflux. wvu.edu | General purpose Grignard reactions. researchgate.net |
| Tetrahydrofuran (THF) | 66 | Higher solvating power, useful for less reactive halides. orgsyn.orglookchem.com | Difficult Grignard formations, reactions requiring higher temperatures. orgsyn.orgresearchgate.net |
| 2-Methyl-THF | 80 | Higher boiling point, can be used for reactions requiring more heat. sigmaaldrich.com | Alternative to THF, sometimes offering different solubility or reactivity profiles. |
A common challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which inhibits the reaction. wvu.edu Several activation techniques are employed to remove this layer and expose a fresh, reactive metal surface.
Chemical Activation: The addition of a small amount of an activator is a widespread practice.
Iodine: A crystal of iodine is often added, which is thought to react with magnesium. orgsyn.orgresearchgate.net
1,2-Dibromoethane (B42909): This is a highly effective activator. It reacts with magnesium to produce magnesium bromide and ethylene (B1197577) gas, which cleans the metal surface. researchgate.netwvu.eduresearchgate.net
Diisobutylaluminum hydride (DIBAL-H): This reagent can be used to activate the magnesium surface, particularly for challenging substrates, and allows for reaction initiation at lower temperatures. researchgate.net
Mechanical Activation: Physically disrupting the oxide layer can also initiate the reaction.
Grinding/Stirring: Grinding the magnesium turnings in a mortar and pestle or dry-stirring them under an inert atmosphere can break the MgO layer and expose fresh metal. researchgate.netresearchgate.netyoutube.com
Sonication: Using an ultrasonic bath can help clean the metal surface and promote the reaction. researchgate.net
The choice of activation method can be critical. For the synthesis of (1,2-Dihydroinden-2-yl)magnesium bromide from its bromo-precursor, initiating the reaction with a small amount of 1,2-dibromoethane would be a standard and effective approach. wvu.edu
Interactive Table 2: Common Magnesium Activation Techniques
| Method | Reagent/Action | Mechanism | Reference(s) |
|---|---|---|---|
| Iodine Addition | I₂ | Reacts with the Mg surface to form MgI₂, cleaning the surface. | researchgate.netresearchgate.net |
| Alkyl Halide Addition | 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas, exposing fresh Mg. | wvu.eduresearchgate.net |
| Mechanical Grinding | Mortar and Pestle | Physically breaks the magnesium oxide layer. | youtube.com |
| Dry Stirring | Inert atmosphere stirring | Abrasion between Mg turnings removes the oxide layer. | researchgate.netresearchgate.net |
The purity and stability of the prepared (1,2-Dihydroinden-2-yl)magnesium bromide are paramount for its successful use in subsequent reactions.
Purity: Grignard reagents are highly reactive towards protic sources. Therefore, all glassware must be rigorously dried, typically in an oven, and all solvents and reagents must be anhydrous. researchgate.netwvu.edu The reaction must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with atmospheric oxygen and moisture. youtube.com
Stability: Once formed, the Grignard reagent exists in a dynamic equilibrium known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium dihalide (MgX₂). nih.govdoi.org The position of this equilibrium is influenced by the solvent and can affect the reagent's reactivity. The stability of the Grignard reagent itself can be a concern. Side reactions, such as Wurtz coupling where the Grignard reagent reacts with unreacted alkyl halide, can reduce the yield. researchgate.net This is often minimized by the slow, dropwise addition of the halide solution to the magnesium suspension. orgsyn.org For sensitive substrates, maintaining a low temperature throughout the preparation and storage can enhance the configurational stability of the Grignard reagent. cmu.edualfredstate.edu
Alternative Routes to (1,2-Dihydroinden-2-yl)magnesium Bromide
Besides direct formation, other organometallic transformations can be employed to generate (1,2-Dihydroinden-2-yl)magnesium bromide.
Transmetalation involves the exchange of an organic group from a different organometallic compound to magnesium. This can be a valuable strategy when direct Grignard formation is problematic.
Halogen-Magnesium Exchange: A functionalized aryl or vinyl halide can undergo an exchange reaction with a simple Grignard reagent, often diisopropylmagnesium or sec-butylmagnesium bromide, at low temperatures. cmu.edu This method could potentially be applied to 2-bromo-1,2-dihydroindene.
Organolithium to Organomagnesium: An alternative route involves first preparing the corresponding organolithium compound, (1,2-dihydroinden-2-yl)lithium, and then reacting it with a magnesium salt like magnesium bromide (MgBr₂). orgsyn.org This two-step process provides a controlled way to form the desired Grignard reagent.
This terminology typically refers to the direct Grignard reaction itself. However, it can also encompass related processes where a carbon-magnesium bond is formed through the reaction of magnesium with an acidic C-H bond or through addition to an unsaturated system.
Deprotonative Magnesiation: If 1,2-dihydroindene were sufficiently acidic, it could potentially be deprotonated by a strong, non-nucleophilic magnesium amide base, such as a Hauser base (R₂NMgBr), which can be formed in situ. nih.govnih.gov This would yield the desired Grignard reagent via a deprotonation pathway rather than from an organohalide precursor.
Hydromagnesiation: Another atom-economical approach is the hydromagnesiation of an unsaturated precursor. ntu.edu.sg If a suitable indene (B144670) precursor were available, its reaction with magnesium hydride (MgH₂) could, in principle, generate the corresponding organomagnesium species. This method has been demonstrated for arylalkynes and 1,1-diarylalkenes. ntu.edu.sg
Mechanistic Investigations of Formation and Reactivity of 1,2 Dihydroinden 2 Yl Magnesium Bromide
Exploration of Electron Transfer Mechanisms in Grignard Formation
The formation of a Grignard reagent from an organohalide and magnesium metal is understood to occur on the surface of the magnesium. The process is initiated by an electron transfer from the magnesium metal to the organohalide, in this case, 2-bromo-1,2-dihydroindene. This initial step is thought to form a radical anion which then fragments to produce an organic radical (the 1,2-dihydroinden-2-yl radical) and a bromide ion. A second electron transfer from the magnesium to the organic radical would then form the carbanionic portion of the Grignard reagent. The precise nature of these steps, whether they occur as discrete single-electron transfers (SET) or via a more concerted process on the metal surface, is a subject of ongoing study in the broader field of organometallic chemistry. However, no specific research detailing the electron transfer energetics or intermediates for the formation of (1,2-dihydroinden-2-yl)magnesium bromide has been found.
Nucleophilic Addition Pathways in Reactions with Electrophiles
Grignard reagents are potent nucleophiles due to the highly polarized carbon-magnesium bond. wikipedia.orgmasterorganicchemistry.com (1,2-Dihydroinden-2-yl)magnesium bromide would be expected to react readily with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. wikipedia.orgdalalinstitute.com The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophilic carbon atom of the Grignard reagent attacks the electrophilic center of the substrate. masterorganicchemistry.com For example, reaction with a ketone would involve the attack of the 1,2-dihydroinden-2-yl group on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate, which upon acidic workup yields a tertiary alcohol. masterorganicchemistry.com While this is the expected pathway, specific kinetic data, stereochemical outcomes, or computational studies for reactions involving (1,2-dihydroinden-2-yl)magnesium bromide are not documented in the available literature.
Single Electron Transfer (SET) Mechanisms in Competitive Pathways
In addition to the primary nucleophilic addition pathway, Grignard reactions can sometimes proceed through a competitive single electron transfer (SET) mechanism. This is particularly observed with certain electrophiles, such as sterically hindered ketones or substrates with low-lying unoccupied molecular orbitals. An SET from the Grignard reagent to the electrophile would generate a radical ion pair. Subsequent reactions of these radical intermediates can lead to side products, such as those from radical coupling or disproportionation. For (1,2-dihydroinden-2-yl)magnesium bromide, the potential for SET pathways exists, but there are no specific studies that investigate or provide evidence for this mechanism in its reactions.
Influence of Ethereal Solvents on Reagent Structure and Reactivity
Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are crucial for the formation and stability of Grignard reagents. wikipedia.org The solvent molecules coordinate to the magnesium atom, typically forming a tetracoordinate magnesium center. wikipedia.org This solvation is critical for stabilizing the Grignard reagent in solution and preventing its aggregation and precipitation. The nature of the ethereal solvent can influence the reagent's reactivity and the position of the Schlenk equilibrium. wikipedia.orgcaltech.edu For instance, the more strongly coordinating THF can favor monomeric Grignard species, which may exhibit different reactivity compared to the dimeric or oligomeric structures that can exist in diethyl ether. wikipedia.org However, specific data on how different ethereal solvents affect the structure and reactivity of (1,2-dihydroinden-2-yl)magnesium bromide is not available.
Schlenk Equilibrium in Solutions of (1,2-Dihydroinden-2-yl)magnesium Bromide
In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). wikipedia.orgresearchgate.net
2 RMgX ⇌ MgR₂ + MgX₂
For (1,2-dihydroinden-2-yl)magnesium bromide, this equilibrium would be represented as:
2 (C₉H₉)MgBr ⇌ (C₉H₉)₂Mg + MgBr₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group, the halide, the solvent, concentration, and temperature. wikipedia.orgnih.gov The different species present in the Schlenk equilibrium can have different reactivities. While this equilibrium is a fundamental aspect of Grignard reagent chemistry, there are no specific studies determining the equilibrium constant or the relative concentrations of the different magnesium species for (1,2-dihydroinden-2-yl)magnesium bromide in various solvents.
Reactivity and Synthetic Applications of 1,2 Dihydroinden 2 Yl Magnesium Bromide
Carbon-Carbon Bond Formation Reactions
The primary application of (1,2-Dihydroinden-2-yl)magnesium bromide lies in its ability to form carbon-carbon bonds, enabling the construction of more complex molecular architectures.
Additions to Carbonyl Compounds (Aldehydes, Ketones, Esters)
(1,2-Dihydroinden-2-yl)magnesium bromide readily reacts with a variety of carbonyl compounds. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The fundamental reaction involves the nucleophilic attack of the indanyl carbanion on the electrophilic carbonyl carbon. libretexts.org Subsequent acidic workup yields the corresponding alcohol. libretexts.org
With aldehydes, the reaction produces secondary alcohols. For instance, the reaction with formaldehyde (B43269) would yield (1,2-dihydroinden-2-yl)methanol. libretexts.org Reaction with other aldehydes, such as acetaldehyde, would result in the formation of 1-(1,2-dihydroinden-2-yl)ethanol.
Ketones, upon reaction with (1,2-dihydroinden-2-yl)magnesium bromide, afford tertiary alcohols. chemguide.co.uk For example, the addition to acetone (B3395972) would produce 2-(1,2-dihydroinden-2-yl)propan-2-ol.
Esters react with two equivalents of the Grignard reagent to furnish tertiary alcohols, where two identical indanyl groups are attached to the carbinol carbon. wvu.edu The initial addition to the ester forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
| Carbonyl Substrate | Product Type | Example Product |
| Formaldehyde | Primary Alcohol | (1,2-Dihydroinden-2-yl)methanol |
| Other Aldehydes | Secondary Alcohol | 1-(1,2-Dihydroinden-2-yl)ethanol |
| Ketones | Tertiary Alcohol | 2-(1,2-Dihydroinden-2-yl)propan-2-ol |
| Esters | Tertiary Alcohol | 2,2-di(1,2-dihydroinden-2-yl)propan-2-ol (from methyl acetate) |
Reactions with Carbon Dioxide and Other Electrophilic Carbon Sources
The carboxylation of Grignard reagents, including (1,2-dihydroinden-2-yl)magnesium bromide, is a well-established method for the synthesis of carboxylic acids. vedantu.comquora.comoc-praktikum.de The reaction proceeds by the nucleophilic addition of the Grignard reagent to carbon dioxide, typically in the form of dry ice or as a gas bubbled through the reaction mixture. libretexts.orgvedantu.com Subsequent acidification of the resulting magnesium carboxylate salt yields 1,2-dihydroindene-2-carboxylic acid. quora.comdoubtnut.com This method provides a direct route to introduce a carboxyl group onto the indane framework.
The general mechanism involves the attack of the indanyl nucleophile on the electrophilic carbon of CO2, forming a magnesium salt of the carboxylic acid. vedantu.com This intermediate is then protonated during the acidic workup. quora.com
Conjugate Additions to α,β-Unsaturated Systems
While Grignard reagents like (1,2-dihydroinden-2-yl)magnesium bromide typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, conjugate (or 1,4-addition) can occur under certain conditions. masterorganicchemistry.com This type of reaction, also known as a Michael addition, involves the addition of the nucleophile to the β-carbon of the unsaturated system. masterorganicchemistry.com The outcome of the reaction (1,2- vs. 1,4-addition) can be influenced by factors such as the steric hindrance of the reactants and the presence of certain catalysts.
Cross-Coupling Reactions with Organic Halides and Other Electrophiles
(1,2-Dihydroinden-2-yl)magnesium bromide can participate in cross-coupling reactions to form new carbon-carbon bonds with various organic electrophiles. A prominent example is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of C(sp²)–C(sp³) bonds. nih.gov
For instance, the coupling of (1,2-dihydroinden-2-yl)magnesium bromide with an aryl bromide, catalyzed by a suitable nickel or palladium complex, would yield a 2-aryl-1,2-dihydroindene. rhhz.net The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov
| Coupling Partner | Reaction Type | Catalyst | Product Type |
| Aryl Halide | Kumada Coupling | Ni or Pd complex | 2-Aryl-1,2-dihydroindene |
| Vinyl Halide | Kumada Coupling | Ni or Pd complex | 2-Vinyl-1,2-dihydroindene |
Reactions with Heteroatom-Containing Substrates
The nucleophilicity of (1,2-dihydroinden-2-yl)magnesium bromide also allows for its reaction with substrates containing electrophilic heteroatoms.
Nucleophilic Attacks on Nitriles and Imines
Grignard reagents, including (1,2-dihydroinden-2-yl)magnesium bromide, react with nitriles to form ketones after hydrolysis. libretexts.orgpearson.comyoutube.comopenstax.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of the indanyl group to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.orgopenstax.org Aqueous workup then hydrolyzes this intermediate to the corresponding ketone. youtube.commasterorganicchemistry.com For example, the reaction of (1,2-dihydroinden-2-yl)magnesium bromide with acetonitrile, followed by hydrolysis, would yield 1-(1,2-dihydroinden-2-yl)ethan-1-one. vaia.com
Similarly, (1,2-dihydroinden-2-yl)magnesium bromide can add to the carbon-nitrogen double bond of imines. nih.gov This reaction provides a direct route to the synthesis of substituted amines. The addition of the Grignard reagent to an aldimine, for instance, would result in the formation of a secondary amine after workup. researchgate.net The diastereoselectivity of such additions can often be controlled by the choice of solvent and the nature of the substituents on the imine. nih.gov
| Substrate | Intermediate | Final Product |
| Nitrile (R-C≡N) | Imine anion | Ketone (Ind-C(=O)-R) |
| Imine (R-CH=N-R') | Magnesium salt of amine | Secondary Amine (Ind-CH(R)-NH-R') |
Reactions with Epoxides and Aziridines
Grignard reagents, such as (1,2-Dihydroinden-2-yl)magnesium bromide, readily react with strained three-membered rings like epoxides and aziridines. These reactions proceed via a nucleophilic ring-opening mechanism, providing an efficient route to 2-substituted-β-hydroxyethyl and β-aminoethyl indanes, respectively.
The reaction with epoxides involves the nucleophilic attack of the indenyl carbanion on one of the electrophilic carbon atoms of the epoxide ring. youtube.comyoutube.com This attack results in the cleavage of a carbon-oxygen bond and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. The regioselectivity of the ring-opening is primarily governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. youtube.com
Similarly, the reaction with N-activated aziridines follows a nucleophilic substitution pathway. organic-chemistry.org The (1,2-Dihydroinden-2-yl)magnesium bromide attacks one of the ring carbons, leading to the opening of the aziridine (B145994) ring and the formation of a new carbon-carbon bond. The nitrogen atom is subsequently protonated during workup to afford the corresponding amine. The regioselectivity of this reaction is also influenced by steric hindrance, favoring attack at the less substituted carbon. nih.gov
The table below illustrates the expected products from the reaction of (1,2-Dihydroinden-2-yl)magnesium bromide with representative epoxide and aziridine substrates.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Ethylene (B1197577) oxide | 2-(1,2-Dihydroinden-2-yl)ethanol | 85 |
| 2 | Propylene oxide | 1-(1,2-Dihydroinden-2-yl)propan-2-ol | 82 |
| 3 | N-Tosylaziridine | N-Tosyl-2-(1,2-dihydroinden-2-yl)ethanamine | 78 |
Note: The yields presented are representative and based on general reactivity patterns of Grignard reagents with epoxides and aziridines, as specific experimental data for (1,2-Dihydroinden-2-yl)magnesium bromide was not found in the surveyed literature.
Functionalization of the 1,2-Dihydroindenyl Moiety via Organomagnesium Intermediates
The use of (1,2-Dihydroinden-2-yl)magnesium bromide provides a direct method for introducing the 1,2-dihydroindenyl group into a wide array of organic molecules. researchgate.net By reacting this Grignard reagent with various electrophiles, a diverse range of functionalized indane derivatives can be synthesized. uni-muenchen.deorganic-chemistry.org
For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, bearing the 1,2-dihydroindenyl substituent. sigmaaldrich.com Carboxylation with carbon dioxide, followed by acidic workup, affords 1,2-dihydroindene-2-carboxylic acid. Furthermore, this organomagnesium intermediate can participate in cross-coupling reactions catalyzed by transition metals, enabling the formation of carbon-carbon bonds with aryl, vinyl, or alkyl halides. The reaction with nitriles provides a pathway to ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com
These synthetic transformations are pivotal for the construction of complex molecules containing the indane framework, which is a common motif in biologically active compounds and materials science.
Regioselectivity and Chemoselectivity in Complex Molecular Architectures
In the context of complex molecules bearing multiple functional groups, the regioselectivity and chemoselectivity of reactions involving (1,2-Dihydroinden-2-yl)magnesium bromide are of paramount importance.
Regioselectivity refers to the preference of the Grignard reagent to attack one reactive site over another. masterorganicchemistry.com In substrates with multiple electrophilic centers, the regiochemical outcome is dictated by a combination of steric and electronic factors. nih.govdalalinstitute.com For example, in a molecule containing both an aldehyde and a ketone, the more reactive aldehyde group will typically be attacked preferentially. In cases of substituted indene (B144670) derivatives, the position of substituents on the aromatic ring can influence the electron density and accessibility of the electrophilic sites, thereby directing the nucleophilic attack of the Grignard reagent. stackexchange.com
Chemoselectivity is the ability of the Grignard reagent to react with one type of functional group in the presence of others. researchgate.netbeilstein-journals.org Grignard reagents are highly reactive and will readily react with protic functional groups such as alcohols, amines, and carboxylic acids. Therefore, in polyfunctional molecules, these groups often require protection prior to the introduction of the Grignard reagent. However, chemoselectivity can sometimes be achieved by controlling the reaction conditions, such as temperature and the use of specific additives. For instance, in a molecule containing both an ester and a nitrile, it may be possible to selectively react with the ester under carefully controlled conditions.
The interplay of these selectivity principles is crucial for the strategic synthesis of complex target molecules incorporating the 1,2-dihydroindenyl moiety.
Stereochemical Aspects and Chiral Induction with 1,2 Dihydroinden 2 Yl Magnesium Bromide
Chiral Indene (B144670)/Dihydroindene Derivatives as Precursors for Asymmetric Synthesis
Chiral indene and dihydroindene skeletons are privileged motifs found in a wide array of biologically active natural products and pharmaceutical agents. Consequently, the development of synthetic routes to enantiomerically pure indene derivatives is a significant focus in organic chemistry. (1,2-Dihydroinden-2-yl)magnesium bromide, while achiral itself, is a key precursor to a variety of chiral dihydroindene derivatives. The introduction of chirality can be achieved through several strategic approaches.
One common method involves the reaction of the Grignard reagent with a chiral electrophile. The inherent steric and electronic properties of the dihydroindenyl moiety can influence the stereochemical outcome of such reactions, leading to the preferential formation of one diastereomer. Furthermore, the resulting dihydroindene product can often be converted into a chiral indene derivative through subsequent chemical manipulations, such as oxidation or elimination reactions.
Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, in this case, a derivative of the dihydroindene framework, to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. While specific examples directly employing (1,2-dihydroinden-2-yl)magnesium bromide in conjunction with chiral auxiliaries are not extensively documented in readily available literature, the principle remains a cornerstone of asymmetric synthesis and is applicable to this system. wikipedia.org
The synthesis of chiral indanes, which are closely related to dihydroindenes, has been successfully achieved through rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives, highlighting the importance of this structural class in asymmetric catalysis.
Diastereoselective Reactions Involving the 1,2-Dihydroindenyl Grignard Reagent
Diastereoselective reactions are a powerful tool for creating specific stereoisomers of a molecule with multiple stereocenters. The stereochemical outcome of the reaction of (1,2-dihydroinden-2-yl)magnesium bromide with a chiral electrophile is governed by the principles of asymmetric induction, where the pre-existing chirality in the electrophile influences the formation of the new stereocenter.
A classic example of this is the addition of a Grignard reagent to a chiral aldehyde or ketone. The facial selectivity of the nucleophilic attack is dictated by the steric and electronic environment around the carbonyl group, as described by models such as Cram's rule, the Felkin-Anh model, and the Cornforth model. These models help predict which diastereomer will be formed in excess.
While specific, detailed research data on the diastereoselective addition of (1,2-dihydroinden-2-yl)magnesium bromide to a wide range of chiral electrophiles is not extensively reported in publicly accessible literature, the fundamental principles of diastereoselectivity in Grignard reactions are well-established. The rigid conformation of the dihydroindenyl group in the Grignard reagent would be expected to exert a significant steric influence on the transition state of the reaction, potentially leading to high levels of diastereoselectivity.
For instance, in the addition to a chiral α-alkoxy ketone, chelation control can play a dominant role. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-alkoxy group, leading to a rigid, cyclic transition state. This conformation can effectively shield one face of the carbonyl group, forcing the dihydroindenyl nucleophile to attack from the less hindered face, resulting in a high diastereomeric excess of the product.
Table 1: Hypothetical Diastereoselective Addition of (1,2-Dihydroinden-2-yl)magnesium Bromide to a Chiral Aldehyde
| Chiral Aldehyde | Predicted Major Diastereomer (based on Felkin-Anh model) | Predicted Diastereomeric Ratio (d.r.) |
| (R)-2-Phenylpropanal | (1R,2'R)-1-Phenyl-1-((S)-1,2-dihydroinden-2-yl)propan-1-ol | >90:10 |
| (S)-2-Methylbutanal | (1S,2'S)-2-Methyl-1-((R)-1,2-dihydroinden-2-yl)butan-1-ol | >85:15 |
Note: This table is illustrative and based on established principles of diastereoselective additions. Actual experimental results would be required for confirmation.
Enantioselective Transformations Mediated by Chiral Ligands
The development of catalytic enantioselective transformations is a major goal in modern organic synthesis, as it allows for the generation of chiral products from achiral starting materials using only a small amount of a chiral catalyst. In the context of Grignard reagents, one of the most effective strategies for achieving enantioselectivity is the use of chiral ligands.
These chiral ligands coordinate to the magnesium center of the Grignard reagent, creating a chiral environment around the reactive nucleophile. This chiral complex then reacts with an achiral electrophile, such as a ketone or an imine, with the ligand directing the attack to one of the two enantiotopic faces of the electrophile. This results in the formation of one enantiomer of the product in excess.
A variety of chiral ligands have been developed for the enantioselective addition of Grignard reagents to carbonyl compounds. These ligands are often bidentate or tridentate and possess C2 symmetry. Examples of successful ligand classes include chiral diols, diamines, and amino alcohols.
Table 2: Hypothetical Enantioselective Addition of (1,2-Dihydroinden-2-yl)magnesium Bromide to Benzaldehyde Mediated by a Chiral Ligand
| Chiral Ligand | Product | Enantiomeric Excess (ee) |
| (-)-Sparteine | (R)-Phenyl(1,2-dihydroinden-2-yl)methanol | High |
| (R,R)-TADDOL | (S)-Phenyl(1,2-dihydroinden-2-yl)methanol | Moderate to High |
| (S)-BINOL | (R)-Phenyl(1,2-dihydroinden-2-yl)methanol | Moderate |
Note: This table is a conceptual illustration based on known applications of these chiral ligands in other Grignard additions. Experimental validation would be necessary.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography of (1,2-Dihydroinden-2-yl)magnesium Bromide Adducts and Complexes
Grignard reagents in the solid state, when crystallized from coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), rarely exist as simple monomeric RMgX units. Instead, they tend to form more complex structures through bridging halides and coordination with solvent molecules. nih.gov For (1,2-dihydroinden-2-yl)magnesium bromide, the most probable structures would be solvated monomers or bromide-bridged dimers.
In a likely monomeric adduct, the magnesium center would be tetra-coordinated, bonded to the 1,2-dihydroinden-2-yl group, the bromide atom, and two solvent molecules (e.g., THF). A dimeric structure, such as [(solvent)Mg(1,2-dihydroinden-2-yl)(μ-Br)]₂, would feature two magnesium centers bridged by two bromide atoms, with each magnesium also coordinated to a terminal 1,2-dihydroinden-2-yl group and one solvent molecule. nih.gov The coordination geometry around the magnesium atoms in these structures is typically tetrahedral. nih.gov
The bonding of the indenyl ligand to the magnesium can be complex. While a simple σ-bond between the C2 carbon of the dihydroindenyl ring and the magnesium is expected, the possibility of η³ or η⁵ coordination, involving the π-system of the five-membered ring, cannot be entirely ruled out, especially in related unsaturated indenyl complexes. wikipedia.orgwikiwand.com
Below is a table of expected crystallographic parameters for a hypothetical dimeric adduct, based on known structures of similar cyclopentadienyl (B1206354) Grignard reagents. nih.gov
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Mg-C Bond Length (Å) | 2.15 - 2.30 |
| Mg-Br Bond Length (Å) | 2.45 - 2.60 (bridging) |
| Mg-O (solvent) Bond Length (Å) | 2.00 - 2.10 |
| C-Mg-Br Angle (°) | 110 - 125 |
| Br-Mg-Br Angle (°) | 90 - 100 (in dimer) |
Advanced NMR Spectroscopic Studies for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamic behavior of Grignard reagents in solution. rsc.org ¹H and ¹³C NMR provide detailed information about the organic ligand, while ²⁵Mg NMR, although less common due to the low natural abundance and quadrupolar nature of the nucleus, can directly probe the coordination environment of the magnesium atom. nih.gov
In solution, (1,2-dihydroinden-2-yl)magnesium bromide is expected to exist in a Schlenk equilibrium:
2 C₉H₉MgBr ⇌ (C₉H₉)₂Mg + MgBr₂
The position of this equilibrium is influenced by the solvent, concentration, and temperature. Each of these magnesium-containing species will have a distinct chemical environment, which can often be resolved by NMR. For instance, the chemical shifts of the protons and carbons on the 1,2-dihydroinden-2-yl ligand will differ between the Grignard reagent (RMgBr) and the diorganomagnesium species (R₂Mg). nih.gov
The ¹H NMR spectrum is expected to show characteristic signals for the aliphatic protons at the C1 and C3 positions and the C2 proton of the five-membered ring, in addition to the aromatic protons of the benzene (B151609) ring. The C2 proton, being directly attached to the carbon bearing the Mg-C bond, would likely appear as a broad multiplet due to scalar coupling and the influence of the quadrupolar magnesium and bromine nuclei.
The ¹³C NMR spectrum would provide further confirmation of the structure, with the C2 carbon signal being significantly shifted compared to the parent indane, reflecting the change in electronic environment upon C-Mg bond formation.
A representative table of predicted NMR data in a THF-d₈ solution is presented below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 7.5 | m | Aromatic protons |
| ¹H | ~3.0 - 3.5 | m | C2-H proton, likely broad |
| ¹H | ~2.5 - 3.0 | m | C1-H₂ and C3-H₂ protons |
| ¹³C | 140 - 150 | s | Aromatic quaternary carbons |
| ¹³C | 120 - 130 | d | Aromatic CH carbons |
| ¹³C | ~40 - 50 | d | C2 carbon, highly dependent on aggregation state |
| ¹³C | ~30 - 40 | t | C1 and C3 carbons |
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy are valuable for characterizing the bonding within organometallic compounds by probing their vibrational modes. samipubco.com For (1,2-dihydroinden-2-yl)magnesium bromide, these techniques can provide evidence for the formation of the Mg-C bond and information about the coordination of solvent molecules.
The most significant vibrational modes for structural assignment include:
Mg-C Stretch (νMg-C): This vibration is expected to appear in the far-infrared region, typically between 300 and 600 cm⁻¹. Its exact frequency can be sensitive to the aggregation state of the Grignard reagent (monomer vs. dimer) and the coordination number of the magnesium atom.
Indenyl Ring Modes: The characteristic vibrations of the 1,2-dihydroinden-2-yl ligand, including C-H stretching, C-H bending, and C-C ring stretching modes, will be present. These may shift slightly upon coordination to magnesium compared to the free hydrocarbon.
Solvent Modes: Vibrations associated with the coordinating solvent (e.g., C-O-C stretches of THF) may shift upon coordination to the Lewis acidic magnesium center, providing indirect evidence of solvation.
A table of expected characteristic vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |
| CH₂ Bending (Scissoring) | 1400 - 1470 | IR |
| Coordinated THF C-O-C Stretch | ~1050 (shifted from ~1070) | IR |
| Mg-C Stretch | 300 - 600 | IR, Raman |
Mass Spectrometry for Molecular Identification and Cluster Analysis
Mass spectrometry (MS) of highly reactive species like Grignard reagents is challenging due to their low volatility and sensitivity to air and moisture. However, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), coupled with careful sample handling, can provide valuable information about the molecular weight and fragmentation patterns of these compounds. amazonaws.comuvic.ca
For (1,2-dihydroinden-2-yl)magnesium bromide, mass spectrometric analysis would be expected to reveal ions corresponding to the various species present in the Schlenk equilibrium, as well as their fragments. The fragmentation of organometallic compounds often proceeds via the cleavage of the metal-carbon and metal-halogen bonds. cdnsciencepub.com
Key fragmentation pathways for the parent Grignard reagent (C₉H₉MgBr) would likely include:
Loss of the bromide radical to give the [C₉H₉Mg]⁺ cation.
Cleavage of the Mg-C bond to produce the indenyl cation [C₉H₉]⁺ or related organic fragments.
In some cases, observation of ions corresponding to dimeric or solvent-adduct species, providing insight into the solution-phase aggregation.
Diagnostic ions for the presence of the indenyl ligand in mass spectra often include C₉H₇⁺ and related fragments from the dehydrogenation or rearrangement of the ring system. cdnsciencepub.com
A table of expected key ions in the mass spectrum is shown below.
| Ion Formula | m/z (for ¹²C, ¹H, ²⁴Mg, ⁷⁹Br) | Identity |
| [C₉H₉]⁺ | 117 | 1,2-Dihydroinden-2-yl cation |
| [C₉H₇]⁺ | 115 | Indenyl cation (from dehydrogenation) |
| [C₉H₉Mg]⁺ | 141 | Organomagnesium cation |
| [C₉H₉MgBr]⁺ | 220 | Molecular ion of the Grignard reagent (if observed) |
| [(C₉H₉)₂Mg]⁺ | 258 | Molecular ion of the diorganomagnesium species |
Theoretical and Computational Studies of 1,2 Dihydroinden 2 Yl Magnesium Bromide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For (1,2-dihydroinden-2-yl)magnesium bromide, DFT calculations can elucidate key features that govern its reactivity. These calculations can reveal the nature of the carbon-magnesium bond, which is highly polarized and central to the nucleophilic character of the Grignard reagent.
Detailed DFT studies on analogous indenyl metal complexes have shown that the indenyl ligand can adopt different hapticities (η¹, η³, η⁵), and DFT can predict the most stable coordination mode in different chemical environments. researchgate.net In the case of (1,2-dihydroinden-2-yl)magnesium bromide, DFT would likely confirm an η¹-coordination, but could also explore the possibility of η³-allyl-type interactions, which could influence its reactivity. Furthermore, DFT calculations can provide valuable data on bond lengths, bond angles, and partial atomic charges, offering a quantitative picture of the molecule's ground state. The calculated Fukui indices, derived from DFT, can predict the most likely sites for nucleophilic or electrophilic attack, guiding the understanding of its reaction mechanisms. chemrxiv.org
To illustrate the type of data that can be obtained, the following table presents hypothetical DFT-calculated parameters for (1,2-dihydroinden-2-yl)magnesium bromide, based on known values for similar organomagnesium compounds.
Table 1: Hypothetical DFT-Calculated Electronic and Structural Parameters for (1,2-Dihydroinden-2-yl)magnesium Bromide
| Parameter | Calculated Value | Significance |
| C-Mg Bond Length | ~2.15 Å | Indicates the covalent/ionic character of the bond. |
| Mg-Br Bond Length | ~2.45 Å | Reflects the interaction with the halide. |
| Natural Charge on C (indenyl) | -0.6 | Quantifies the carbanionic character and nucleophilicity. |
| Natural Charge on Mg | +1.2 | Shows the electropositive nature of the magnesium center. |
| HOMO-LUMO Gap | ~4.5 eV | Relates to the kinetic stability and reactivity of the molecule. |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
Molecular Dynamics Simulations of Solvation and Aggregation Behavior
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules in solution over time. For a Grignard reagent like (1,2-dihydroinden-2-yl)magnesium bromide, which is typically used in solvents like tetrahydrofuran (B95107) (THF), MD simulations are invaluable for understanding its solvation and aggregation.
MD simulations can model the dynamic coordination of THF molecules to the magnesium center, which is crucial for the stability and reactivity of the Grignard reagent. Studies on similar magnesium halide systems have shown that the number of coordinating solvent molecules and their exchange rates can be determined. nih.govmasterorganicchemistry.comnih.gov Furthermore, Grignard reagents are known to exist in complex equilibria in solution, including the Schlenk equilibrium, which involves the disproportionation to diorganomagnesium and magnesium bromide species. MD simulations can provide insights into the energetic favorability of monomeric, dimeric, and higher-order aggregate structures in solution. masterorganicchemistry.comnih.gov This is critical as the actual reacting species in a Grignard reaction may be a solvated monomer, a dimer, or another aggregate, each with potentially different reactivity.
The following table outlines typical parameters and potential findings from an MD simulation of (1,2-dihydroinden-2-yl)magnesium bromide in THF.
Table 2: Typical Parameters and Observables in an MD Simulation of (1,2-Dihydroinden-2-yl)magnesium Bromide/THF
| Simulation Parameter/Observable | Description | Potential Insights |
| Force Field | A set of parameters describing the potential energy of the system. | A well-parameterized force field is crucial for accurate simulations. |
| Solvent Box | A periodic box of THF molecules surrounding the Grignard reagent. | Mimics the solution environment. |
| Simulation Time | Typically nanoseconds to microseconds. | Allows for the observation of dynamic processes. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the Mg ion. | Determines the structure of the solvation shells. |
| Coordination Number | The average number of THF molecules in the first solvation shell of Mg. | Typically 4-6 for magnesium ions. |
| Residence Time | The average time a solvent molecule spends in the first solvation shell. | Indicates the lability of the coordinated solvent. |
Computational Modeling of Reaction Pathways and Transition States
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For the reactions of (1,2-dihydroinden-2-yl)magnesium bromide, for example, its addition to a carbonyl compound, computational modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. nih.govnih.gov Computational studies on Grignard reactions have explored various mechanistic possibilities, such as concerted versus stepwise pathways and the role of solvent molecules in the transition state. nih.govrsc.org For instance, it can be determined whether the reaction proceeds through a four-centered, six-centered, or other type of transition state. These models can also investigate the stereochemical outcome of reactions, predicting which diastereomer or enantiomer will be preferentially formed. nih.gov
A hypothetical reaction, the addition of (1,2-dihydroinden-2-yl)magnesium bromide to formaldehyde (B43269), could be modeled to yield the following type of energetic data.
Table 3: Hypothetical Calculated Energies for the Reaction of (1,2-Dihydroinden-2-yl)magnesium Bromide with Formaldehyde
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Separated Grignard reagent and formaldehyde. |
| Pre-reaction Complex | -5.2 | Coordination of the carbonyl oxygen to the magnesium. |
| Transition State (TS) | +15.8 | The highest energy point on the reaction pathway. |
| Product Complex | -25.1 | The magnesium alkoxide product before workup. |
Note: These energy values are illustrative examples of what computational modeling can provide.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their chemical reactivity or biological activity. rsc.orgresearchgate.net While more commonly applied in drug discovery, QSAR methodologies can be adapted to predict the reactivity of a series of related organometallic reagents. wikipedia.org
For (1,2-dihydroinden-2-yl)magnesium bromide, a QSAR study could be designed to predict the reactivity of a library of substituted indenyl Grignard reagents. This would involve synthesizing or computationally generating a set of these compounds with different substituents on the indenyl ring. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The reactivity of each compound in a specific reaction (e.g., the rate of addition to a standard ketone) would be measured experimentally.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed reactivity. wikipedia.org Once a statistically valid QSAR model is developed, it can be used to predict the reactivity of new, unsynthesized indenyl Grignard reagents based solely on their calculated descriptors.
The following table illustrates the components of a hypothetical QSAR study on substituted indenyl Grignard reagents.
Table 4: Example of Descriptors for a QSAR Study of Substituted Indenyl Grignard Reagents
| Compound (Substituent on Indenyl Ring) | Dependent Variable (e.g., log(k_rel)) | Independent Variable (Descriptor 1: Hammett σ) | Independent Variable (Descriptor 2: Steric Parameter E_s) |
| H | 0.00 | 0.00 | 0.00 |
| 4-MeO | +0.55 | -0.27 | -0.55 |
| 4-Cl | -0.30 | +0.23 | -0.97 |
| 5-NO₂ | -1.10 | +0.78 | -1.51 |
Note: This table is a simplified illustration of the data used in a QSAR analysis. A real study would involve a larger set of compounds and a wider range of descriptors.
Coordination Chemistry and Catalyst Design Utilizing the 1,2 Dihydroindenyl Ligand
Synthesis and Characterization of Transition Metal Complexes Bearing 1,2-Dihydroindenyl Ligands
The synthesis of transition metal complexes bearing 1,2-dihydroindenyl (indenyl) ligands typically involves the reaction of a suitable metal halide with an indenyl anion source, such as indenyl lithium or indenyl Grignard reagents. wikipedia.org This salt metathesis reaction is a versatile method for introducing the indenyl ligand to a variety of transition metals. wikipedia.org For instance, (Ind)Ir(COD) can be synthesized in a high yield by reacting indenyllithium with [IrCl(COD)]₂. nih.gov
The characterization of these complexes is crucial to understanding their structure and bonding, which in turn dictates their catalytic behavior. Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure and symmetry of the complexes in solution.
X-ray Crystallography: This technique provides precise information about the solid-state structure, including bond lengths, bond angles, and the coordination mode (η⁵ or η³) of the indenyl ligand. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of the indenyl ligand and other functional groups within the complex. researchgate.net
Elemental Analysis: This method confirms the elemental composition of the synthesized complexes. researchgate.net
The synthesis of various indenyl-metal complexes has been reported for a wide range of transition metals, including those from Group 4 (Titanium, Zirconium), Group 9 (Cobalt, Rhodium, Iridium), and Group 10 (Nickel, Palladium). nih.govresearchgate.net Functionalized indenyl ligands, such as those with phosphine (B1218219) substituents, have also been developed to fine-tune the electronic and steric properties of the resulting metal complexes for specific catalytic applications. rsc.orgrsc.org
| Complex | Metal Precursor | Indenyl Source | Reaction Type | Reference |
|---|---|---|---|---|
| (Ind)Ir(COD) | [IrCl(COD)]₂ | Indenyllithium | Salt Metathesis | nih.gov |
| (1-MeInd)Ni(PPh₃)Cl | NiCl₂(PPh₃)₂ | 1-Methylindenyl Grignard | Salt Metathesis | nih.gov |
| (Ind)Pd(PPh₃)Cl | PdCl₂(PPh₃)₂ | Indenyl Grignard | Salt Metathesis | nih.gov |
| C₉H₇TiCl₃ | TiCl₄ | Me₃SnC₉H₇ | Salt Metathesis | wikipedia.org |
Application of 1,2-Dihydroindenyl Metal Complexes in Catalysis
The unique structural and electronic properties of 1,2-dihydroindenyl (indenyl) metal complexes make them highly effective catalysts in a variety of organic transformations. The "indenyl effect" allows for faster reaction rates compared to their cyclopentadienyl (B1206354) analogues, making them attractive for industrial applications. nih.govresearchgate.net
Indenyl-bearing transition metal complexes, particularly those of Group 4 metals like zirconium and titanium, are well-known as precursors for Ziegler-Natta catalysts used in olefin polymerization. Chiral bis(indenyl)zirconium complexes, for example, are excellent catalysts for the stereoregular polymerization of polypropylene. nih.gov Nickel indenyl complexes, when activated with co-catalysts like poly(methylaluminoxane) (PMAO), can catalyze the polymerization of ethylene (B1197577) to produce linear polyethylene (B3416737) with high molecular weights. acs.org The nature of the activator can influence the catalytic activity, with some activators leading exclusively to dimerization rather than polymerization. acs.org Dinuclear catalysts have also been explored for sustainable polymer production, such as the ring-opening polymerization of lactide and the copolymerization of CO₂ and epoxides. nih.gov
| Catalyst System | Monomer | Polymer Product | Key Findings | Reference |
|---|---|---|---|---|
| Chiral bis(indenyl)zirconium complexes | Propylene | Stereoregular polypropylene | Excellent stereocontrol | nih.gov |
| Ind(PR₃)Ni-X / PMAO | Ethylene | Linear polyethylene | Produces high molecular weight polymer | acs.org |
| Cationic indium complexes with hemilabile ligands | Epichlorohydrin, Cyclohexene oxide, rac-lactide | Polyesters | Reactivity and control can be tuned by ligand design | rsc.org |
Palladium complexes bearing indenyl ligands have shown promise as pre-catalysts in cross-coupling reactions. For example, (1-TMSInd)Pd(PPh₃)Cl has been used to catalyze the Heck coupling of aryl halides with styrene, achieving nearly quantitative conversion. nih.gov Functionalized indenyl phosphine ligands have been developed and proven to be versatile for palladium-catalyzed C-C and C-N cross-coupling reactions. rsc.orgrsc.org These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors. The enhanced reactivity of indenyl complexes can lead to higher efficiency and broader substrate scope in these transformations.
The development of chiral indenyl ligands has opened up avenues for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. researchgate.net Chiral indenyl-metal complexes have been successfully employed in a range of asymmetric transformations. For instance, chiral bis(indenyl)titanium complexes have been used in asymmetric olefin migration reactions. nih.gov Rhodium complexes with chiral diene ligands can catalyze tandem arylation/cyclization reactions to produce 2,3-disubstituted indene (B144670) compounds with high yields and excellent enantioselectivities. researchgate.net Furthermore, chiral ruthenium complexes with indenyl ligands containing a chiral sulfoxide (B87167) have been developed for asymmetric catalysis, expanding the range of possible synthetic applications. nih.gov The design of chiral ligands is crucial, as their stereochemical information is transferred to the product during the catalytic cycle. nih.govyoutube.com
| Catalyst | Reaction | Key Outcome | Reference |
|---|---|---|---|
| Chiral bis(indenyl)titanium complex | Asymmetric olefin migration | Enantioselective isomerization | nih.gov |
| Rhodium(I)/chiral-diene complex | Tandem arylation/cyclization | High yields and excellent enantioselectivities | researchgate.net |
| Chiral sulfoxide-indenyl ruthenium complex | Various asymmetric transformations | Broadened scope for chiral ruthenium catalysis | nih.gov |
| Chiral Salen-metal complexes | Various asymmetric reactions | High stereoinduction | nih.gov |
Advanced Derivatives and Functionalization of the 1,2 Dihydroindenyl Skeleton
Synthesis of Substituted 1,2-Dihydroindenes via the Grignard Reagent
The preparation of 2-indanylmagnesium bromide is typically achieved through the reaction of 2-bromoindane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov This organometallic species is a potent nucleophile and a strong base, readily reacting with a wide range of electrophiles to form new carbon-carbon bonds at the C2 position of the indane core. nih.govjchemrev.com
The reaction of 2-indanylmagnesium bromide with alkyl halides provides a straightforward method for the synthesis of 2-alkyl-substituted indanes. This reaction generally proceeds via a nucleophilic substitution mechanism. For instance, reaction with methyl iodide would yield 2-methylindane.
A more common and versatile application of this Grignard reagent is its reaction with carbonyl compounds. libretexts.org Aldehydes and ketones react with 2-indanylmagnesium bromide to produce secondary and tertiary alcohols, respectively, after an acidic workup. For example, the addition to formaldehyde (B43269) leads to the formation of (2-indanyl)methanol, a primary alcohol. Reaction with a ketone like acetone (B3395972) would result in the formation of 2-(2-indanyl)propan-2-ol, a tertiary alcohol. stackexchange.com
The reactivity of the Grignard reagent also extends to other electrophiles such as epoxides and carbon dioxide. The reaction with an epoxide, like ethylene (B1197577) oxide, results in a ring-opening addition to form a 2-(2-indanyl)ethanol derivative. Carboxylation of 2-indanylmagnesium bromide with carbon dioxide, followed by an acidic workup, yields 1,2-dihydroindene-2-carboxylic acid. nih.gov
Table 1: Examples of Substituted 1,2-Dihydroindenes Synthesized via 2-Indanylmagnesium Bromide
| Electrophile | Product | Product Class |
| Methyl iodide | 2-Methylindane | Alkyl-substituted indane |
| Formaldehyde | (2-Indanyl)methanol | Primary alcohol |
| Acetone | 2-(2-Indanyl)propan-2-ol | Tertiary alcohol |
| Ethylene oxide | 2-(2-Indanyl)ethanol | Primary alcohol |
| Carbon dioxide | 1,2-Dihydroindene-2-carboxylic acid | Carboxylic acid |
Preparation of Polyfunctionalized 1,2-Dihydroindenyl Systems
The strategic use of 2-indanylmagnesium bromide allows for the construction of more complex, polyfunctionalized indane derivatives. This can be achieved by employing electrophiles that themselves contain functional groups, provided they are protected or are unreactive under the reaction conditions.
One approach involves the reaction with α,β-unsaturated carbonyl compounds. Grignard reagents can add to these systems in either a 1,2- or a 1,4-conjugate fashion. youtube.com While strong Grignard reagents often favor 1,2-addition, the use of copper catalysts can promote 1,4-addition, leading to the formation of β-substituted ketones or esters after tautomerization. For example, the copper-catalyzed reaction of 2-indanylmagnesium bromide with methyl vinyl ketone would be expected to yield 4-(2-indanyl)butan-2-one.
The synthesis of polyfunctionalized systems can also be realized through multi-step sequences. For instance, the alcohol functionality introduced by the reaction of the Grignard reagent with a ketone can be further elaborated. The resulting tertiary alcohol can undergo dehydration to an alkene, which can then be subjected to various transformations such as dihydroxylation or epoxidation to introduce further functionality.
Recent advances in catalysis have also enabled the synthesis of polyfunctionalized indanes through methods like palladium-catalyzed alkene difunctionalization, which can introduce cyanomethyl groups at the C2 position. nih.gov While not a direct Grignard reaction, these methods highlight the ongoing interest in accessing such polyfunctionalized scaffolds. researchgate.net
Table 2: Examples of Polyfunctionalized 1,2-Dihydroindenyl Systems
| Reactant 1 | Reactant 2 | Product | Key Transformation |
| 2-Indanylmagnesium bromide | Methyl vinyl ketone (with Cu catalyst) | 4-(2-Indanyl)butan-2-one | 1,4-Conjugate addition |
| 2-Allylphenyl triflate | Ethyl cyanoacetate (B8463686) (Pd-catalyzed) | Ethyl 2-(2-indanyl)cyanoacetate | Alkene difunctionalization |
Heteroatom-Functionalized 1,2-Dihydroindenyl Derivatives
The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into the 2-position of the indane skeleton is of significant interest due to the prevalence of such motifs in pharmaceuticals. eburon-organics.com 2-Indanylmagnesium bromide can be a valuable precursor for the synthesis of these heteroatom-functionalized derivatives.
The synthesis of 2-aminoindane and its derivatives is a key target, as this scaffold is found in several psychoactive substances. nih.gov While direct reaction of Grignard reagents with aminating agents can be challenging, they can be used to synthesize precursors to amines. For example, reaction with an imine followed by hydrolysis can yield a secondary amine. Alternatively, the Grignard reagent can be used to synthesize a ketone which is then converted to an oxime and subsequently reduced to the amine. nih.gov Another route involves the isomerization of tetrahydroisoquinoline using a solid acid catalyst to produce 2-aminoindane. google.com
For the introduction of sulfur, 2-indanylmagnesium bromide can react with elemental sulfur (S₈) followed by workup to produce indane-2-thiol. This thiol can then be further functionalized. For example, alkylation would yield a 2-(alkylthio)indane.
Oxygen-containing functionalities are readily introduced through reactions with carbonyls as discussed previously. Furthermore, α-functionalized Grignard reagents bearing oxygen or nitrogen have been prepared through sulfoxide-magnesium exchange, offering a pathway to enantiomerically pure α-alkoxy and α-amino substituted products. nih.gov
Table 3: Examples of Heteroatom-Functionalized 1,2-Dihydroindenyl Derivatives
| Heteroatom | Synthetic Approach | Example Product |
| Nitrogen | Reaction with imine, then hydrolysis | N-Substituted-2-aminoindane |
| Nitrogen | Ketone formation, oximation, and reduction | 2-Aminoindane |
| Sulfur | Reaction with elemental sulfur | Indane-2-thiol |
| Oxygen | Reaction with an aldehyde (e.g., formaldehyde) | (2-Indanyl)methanol |
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Greener Grignard Reagent Synthesis
The traditional synthesis of Grignard reagents, while effective, often relies on volatile and hazardous ethereal solvents and can generate significant waste, presenting challenges for industrial-scale production. sciencedaily.comresearchgate.net Future research is intensely focused on creating more sustainable and environmentally friendly methods, which could be applied to the synthesis of 1,2-dihydroinden-2-ylmagnesium bromide.
A significant advancement is the adoption of greener solvents. Research has systematically evaluated alternatives to traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF). rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs, have shown performance equal to or superior than traditional solvents, particularly in suppressing unwanted side reactions like Wurtz coupling. rsc.orggordon.eduumb.edu
Another revolutionary approach is the use of mechanochemistry, specifically ball-milling, to drastically reduce solvent use. sciencedaily.comcosmosmagazine.com Researchers have demonstrated that Grignard reagents can be prepared in a paste-like form using just one-tenth of the typical solvent volume, or in some cases, with no solvent at all. sciencedaily.comcosmosmagazine.comuniv-journal.net This method not only minimizes hazardous waste but also simplifies the process by being less sensitive to air and moisture, potentially lowering costs by eliminating the need for strictly anhydrous conditions. sciencedaily.comcosmosmagazine.com Such techniques could pave the way for a more efficient and sustainable production of 1,2-dihydroinden-2-ylmagnesium bromide.
| Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Replacing traditional ethereal solvents with greener alternatives like 2-MeTHF or CPME. | Derived from renewable resources, improved reaction efficiency, enhanced safety profile. | rsc.orgumb.edu |
| Mechanochemical Synthesis (Ball-Milling) | Using mechanical force to initiate the reaction between magnesium and the organic halide, often with minimal solvent. | Drastic reduction in solvent use and hazardous waste, less sensitivity to air/moisture, potential for new reactivity. | sciencedaily.comcosmosmagazine.comuniv-journal.net |
| Aqueous Condition Methods | Utilizing zinc-mediated processes that can be performed in aqueous conditions, reducing the need for anhydrous organic solvents. | Reduced use of flammable and hazardous solvents, lower costs. | beyondbenign.org |
Exploration of Novel Reactivity Modes for the 1,2-Dihydroindenyl Grignard
The 1,2-dihydroindenyl Grignard reagent possesses a unique structure that suggests a rich and underexplored reactivity profile. Future research will likely focus on harnessing its specific steric and electronic properties to unlock novel chemical transformations. While Grignard reagents are classically known for their addition to carbonyl groups vapourtec.commt.com, modern catalysis is expanding their utility.
Catalytic cross-coupling reactions represent a major area for exploration. The use of transition metal catalysts, such as those based on iron(III), copper(I), or nickel(II) salts, can mediate reactions that are not feasible with the Grignard reagent alone. numberanalytics.com For instance, iron-catalyzed cross-coupling has been used for the synthesis of complex biaryls. acs.org Applying such catalytic systems to 1,2-dihydroinden-2-ylmagnesium bromide could enable the construction of intricate molecular architectures, potentially leading to new classes of compounds for materials science or medicinal chemistry.
Furthermore, the allylic nature of the 1,2-dihydroindenyl system presents opportunities for stereoselective reactions. Asymmetric synthesis using Grignard reagents is a growing field, where chiral catalysts or auxiliaries are used to control the three-dimensional outcome of a reaction. numberanalytics.com Research into the reaction of the 1,2-dihydroindenyl Grignard with prochiral electrophiles in the presence of chiral ligands could yield enantiomerically enriched products, a critical requirement for the synthesis of many pharmaceutical agents.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and use of Grignard reagents are often hampered by their exothermic nature and sensitivity to air and moisture, making scaling up a significant safety challenge. gordon.edumt.com Integrating the synthesis of 1,2-dihydroinden-2-ylmagnesium bromide into continuous flow and automated platforms is a key future direction to overcome these limitations.
Flow chemistry offers substantial advantages for Grignard reactions. vapourtec.comthieme-connect.com By performing the reaction in small-diameter tubing rather than a large batch reactor, heat transfer is vastly improved, mitigating the risk of thermal runaways. vapourtec.comvapourtec.com This allows for safer operation at non-cryogenic temperatures. nih.gov In-situ generation of the Grignard reagent is a particularly powerful application of flow chemistry; the reagent is produced as needed and immediately consumed in a subsequent reaction step, minimizing handling and decomposition of the sensitive organometallic intermediate. thieme-connect.comvapourtec.com This approach has been successfully applied to a range of Grignard reagents, demonstrating high yields and improved safety. gordon.eduacs.org
Automated synthesis machines, or "chemputers," represent the next level of integration. nih.gov These platforms can be programmed to perform multi-step syntheses with high precision and reproducibility. By combining automated platforms with real-time monitoring, reaction conditions can be adjusted dynamically to optimize yield and minimize impurities, moving away from rigid, hard-coded recipes. nih.gov Applying this technology to the 1,2-dihydroindenyl Grignard would enable on-demand synthesis and rapid exploration of its reaction space.
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Superior heat transfer in small-volume reactors minimizes risks from exothermic reactions. | gordon.eduvapourtec.comvapourtec.com |
| Improved Control & Reproducibility | Precise control over reaction time, temperature, and stoichiometry leads to consistent product quality and yield. | gordon.edunih.gov |
| Scalability | Scaling up production is achieved by running the flow process for a longer duration, avoiding the challenges of redesigning large batch reactors. | thieme-connect.comresearchgate.net |
| Access to Unstable Intermediates | Allows for the on-demand generation and immediate use of highly reactive or unstable reagents that are difficult to handle in batch processes. | vapourtec.comnih.gov |
Advanced Spectroscopic Techniques for Real-time Mechanistic Insight
A deeper understanding of the formation and reactivity of 1,2-dihydroinden-2-ylmagnesium bromide is crucial for optimizing its use. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for gaining mechanistic insights into Grignard reactions.
Process Analytical Technology (PAT), such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, provides a window directly into the reaction vessel. FTIR can track the consumption of the starting organic halide and the formation of the Grignard reagent, allowing chemists to definitively identify reaction initiation, monitor concentration, and ensure the reaction proceeds safely without the accumulation of unreacted reagents. acs.org This is particularly vital for ensuring safety during scale-up. acs.org
Raman spectroscopy is another powerful tool for monitoring organometallic reactions in real time. acs.org It can elucidate complex reaction mechanisms, such as transmetalation, by tracking the various organometallic species present in the solution. acs.org For reactions involving the 1,2-dihydroindenyl Grignard, Raman could provide detailed information on the structure of the reagent in solution and its interaction with catalysts or substrates.
Furthermore, the integration of online Nuclear Magnetic Resonance (NMR) spectroscopy with automated synthesis platforms allows for on-the-fly analysis and dynamic control of reactions. nih.gov This technique has been successfully used to monitor Grignard reactions, providing robust analytical data even in the presence of solids, a common challenge for optical spectroscopy methods. nih.gov
Machine Learning and AI in Designing Novel Applications and Predicting Reactivity
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how new applications for reagents like 1,2-dihydroinden-2-ylmagnesium bromide are discovered. Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions and to design novel molecules with desired properties. acs.orgasiaresearchnews.com
Predictive models, often based on neural networks, are trained on vast databases of known chemical reactions. nih.govnih.gov These models can then predict the likely products for a given set of reactants and conditions, even for reactions not explicitly in their training data. acs.orgdigitellinc.com For a reagent like the 1,2-dihydroindenyl Grignard, such tools could rapidly screen thousands of potential reactions in silico, identifying the most promising pathways for synthesizing target molecules and saving significant experimental time and resources. medium.com
Beyond predicting outcomes, AI is being developed to solve the inverse problem: designing a synthetic route to a desired molecule. asiaresearchnews.com These systems can propose entire reaction pathways, starting from commercially available materials, to create novel compounds. asiaresearchnews.com By inputting desired properties, researchers could use AI to design new functional molecules that incorporate the 1,2-dihydroindenyl scaffold and simultaneously generate a plausible synthetic plan for their creation. While these models are still evolving and must be used with an understanding of their potential biases nih.gov, they represent a powerful new paradigm for chemical discovery. researchgate.netyoutube.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing magnesium;1,2-dihydroinden-2-ide;bromide, and how can purity be ensured during preparation?
- Methodological Answer : The compound can be synthesized via direct reaction of magnesium with bromine in anhydrous ether, as outlined by Zelinsky’s procedure . To ensure purity, rigorous drying of solvents and reagents is critical. Post-synthesis, purity assessment should combine elemental analysis (e.g., CHN for organic components) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation). Reproducibility hinges on controlling preparation temperature, as elevated temperatures may alter solvating properties . Documentation of solvent trace impurities (e.g., residual moisture) is essential for troubleshooting .
Q. How should researchers design experiments to investigate the reactivity of this compound in different solvent systems?
- Methodological Answer : A quasi-experimental design with systematic solvent variation (polar vs. nonpolar) is recommended. For example:
| Solvent System | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 25 | 2 | 85 |
| Diethyl ether | 25 | 4 | 72 |
| Include pretest-posttest controls to isolate solvent effects . Kinetic data should be normalized to solvent dielectric constants to account for polarity-driven reactivity differences. |
Q. What are the best practices for characterizing this compound using spectroscopic methods?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ²⁵Mg) to confirm structure and assess magnesium coordination. Cross-reference spectral data with computational models (e.g., DFT for expected chemical shifts) . For ambiguous peaks, variable-temperature NMR can resolve dynamic equilibria (e.g., ligand exchange). Ensure instrument calibration using NIST-traceable standards to minimize systematic errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data obtained from reactions involving this compound?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, temperature fluctuations). Steps to address this:
Replicate experiments under inert conditions (argon/glovebox) .
Apply factorial design to test interactions between variables (e.g., temperature × solvent purity) .
Use statistical tools (ANOVA, error propagation analysis) to quantify uncertainty .
For example, if reaction yields vary unexpectedly, check bromide ion concentration via ion chromatography to rule out side reactions .
Q. What computational chemistry approaches are suitable for modeling the electronic structure of this compound, and how do approximations affect model reliability?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is ideal for modeling magnesium’s coordination geometry and charge distribution. Basis sets like def2-TZVP improve accuracy for bromine atoms. Critically evaluate approximations:
- Solvent Effects : Include implicit solvation (e.g., PCM model) to mimic ether environments .
- Reliability Check : Compare computed NMR chemical shifts with experimental data .
Document methodological limitations (e.g., neglect of relativistic effects for Br) to contextualize results .
Q. How can researchers optimize catalytic applications of this compound while minimizing side reactions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to screen conditions:
Q. What strategies are effective for analyzing thermodynamic stability trends of this compound derivatives?
- Methodological Answer : Combine calorimetry (e.g., DSC for decomposition enthalpy) with computational thermodynamics (e.g., Gibbs free energy calculations). For example:
Methodological Considerations
- Data Presentation : Raw data (e.g., NMR spectra, kinetic curves) should be archived in appendices, while processed data (e.g., rate constants, statistical summaries) must appear in the main text .
- Ethical Reporting : Disclose all synthetic modifications and failed attempts to prevent publication bias .
- Literature Integration : Prioritize primary sources (e.g., NIST data ) over reviews to ensure methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
